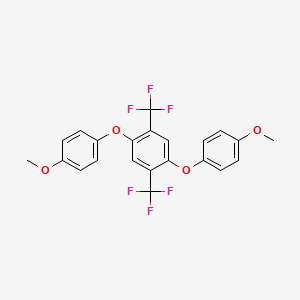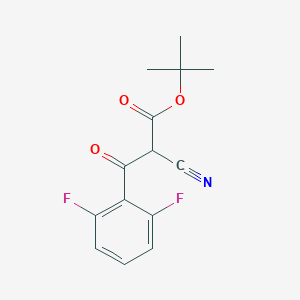![molecular formula C11H7F2NO2 B6301941 1,3-Dioxolo-2,2-difluoro-[4,5-g]-6-methyl-quinoline CAS No. 2301850-20-2](/img/structure/B6301941.png)
1,3-Dioxolo-2,2-difluoro-[4,5-g]-6-methyl-quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dioxolo-2,2-difluoro-[4,5-g]-6-methyl-quinoline, or DFMO, is a synthetic compound with a wide range of applications in scientific research. It is a highly versatile compound with a variety of biochemical and physiological effects, making it an invaluable tool for scientists and researchers. DFMO has been used in a number of studies on various subjects, and its potential for future research is vast.
科学的研究の応用
DFMO has been used in a number of scientific studies, particularly those related to cancer, inflammation, and drug metabolism. It has been used to study the effects of various drugs on the body, and its anti-inflammatory properties have been studied for potential therapeutic applications. Additionally, DFMO has been used to study the effects of various environmental toxins on the body, and to study the mechanisms of action of various hormones and neurotransmitters.
作用機序
DFMO works by inhibiting the enzyme ornithine decarboxylase (ODC), which is involved in the synthesis of polyamines. Polyamines are essential molecules involved in a variety of cellular processes, including cell growth and differentiation. By inhibiting the production of polyamines, DFMO prevents the cell from dividing and growing, which can lead to cell death. Additionally, DFMO has been shown to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation in the body.
Biochemical and Physiological Effects
DFMO has a wide range of biochemical and physiological effects. It has been shown to inhibit the production of polyamines and pro-inflammatory cytokines, as well as to increase the production of anti-inflammatory cytokines. Additionally, DFMO has been shown to inhibit the activity of various enzymes involved in drug metabolism, as well as to reduce the levels of certain hormones and neurotransmitters in the body.
実験室実験の利点と制限
DFMO has several advantages for laboratory experiments. It is a highly versatile compound that can be used to study a wide range of biochemical and physiological processes. Additionally, it has a low toxicity and is relatively easy to synthesize. However, there are some limitations to using DFMO in laboratory experiments. It is not very soluble in water, and it has a relatively short half-life in the body, making it difficult to measure its effects over a long period of time.
将来の方向性
There are a number of potential future directions for DFMO research. One possible direction is to further explore its mechanism of action, particularly its effects on polyamine synthesis and pro-inflammatory cytokine production. Additionally, further research could be done to explore the potential therapeutic applications of DFMO, such as its ability to reduce inflammation and its potential to inhibit the activity of various enzymes involved in drug metabolism. Additionally, further research could be done to explore the effects of DFMO on various hormones and neurotransmitters, as well as its potential to reduce the levels of certain environmental toxins. Finally, further research could be done to explore the potential of DFMO as a tool for drug delivery, as well as its potential to be used in combination with other compounds to produce more effective therapeutic effects.
合成法
DFMO can be synthesized in a variety of ways, including the reaction of 4-methyl-6-fluoroquinoline and 2,2-difluoroacetic acid, or the reaction of 4-methyl-6-fluoroquinoline and difluoroacetic anhydride. Other methods of synthesis include the reaction of 4-methyl-6-fluoroquinoline and difluoromethyl vinyl ether, or the reaction of 4-methyl-6-fluoroquinoline and difluoromethoxyacetic acid. Regardless of the method used, the resulting product is a white solid with a melting point of approximately 90°C.
特性
IUPAC Name |
2,2-difluoro-6-methyl-[1,3]dioxolo[4,5-g]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2NO2/c1-6-2-3-7-4-9-10(5-8(7)14-6)16-11(12,13)15-9/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOVDRRTWIBYGLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC3=C(C=C2C=C1)OC(O3)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Bis[4-(difluoromethyl)phenyl]disulfide](/img/structure/B6301882.png)



![2-[3-(4-Formylmorpholinyl)]-2-fluoro-diethyl malonate](/img/structure/B6301902.png)



![Diethyl [bis-(O-diphenylphosphate)ethyl]aminomethylphosphonate](/img/structure/B6301936.png)

![2-[4-(3'-Chlorophenyl)ethylenediamine]acetic acid](/img/structure/B6301953.png)
